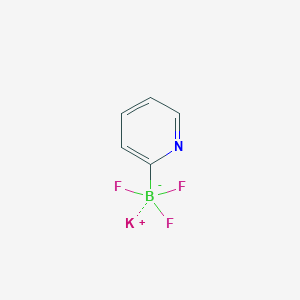

Potassium (pyridin-2-yl)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(pyridin-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF3N.K/c7-6(8,9)5-3-1-2-4-10-5;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCPQBPINNXCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=N1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694355 | |

| Record name | Potassium trifluoro(pyridin-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561328-70-9 | |

| Record name | Potassium trifluoro(pyridin-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (pyridin-2-yl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Potassium (Pyridin-2-yl)trifluoroborate: A Technical Guide for Advanced Chemical Research

This guide provides an in-depth exploration of the synthesis of potassium (pyridin-2-yl)trifluoroborate from 2-pyridylboronic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps to offer a nuanced understanding of the reaction's mechanistic underpinnings, practical considerations, and the critical role of this compound in modern synthetic chemistry.

Strategic Importance and Advantages of this compound

Potassium organotrifluoroborates have emerged as exceptionally versatile and robust alternatives to boronic acids and their esters in a multitude of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[1] The pyridyl moiety, a ubiquitous scaffold in pharmaceuticals and functional materials, presents unique challenges when incorporated into boronic acid derivatives due to the inherent instability of the 2-pyridyl-boron bond, which is susceptible to protodeboronation.[2][3]

The conversion of 2-pyridylboronic acid to its corresponding potassium trifluoroborate salt confers several significant advantages:

-

Enhanced Stability: this compound is a crystalline solid that is markedly more stable to air and moisture than its boronic acid precursor, allowing for long-term storage and easier handling.[1][4]

-

Improved Reactivity: In many cross-coupling reactions, organotrifluoroborates exhibit superior performance, often leading to higher yields and cleaner reaction profiles.[1]

-

Simplified Purification: The salt's physical properties facilitate straightforward purification by recrystallization or extraction, effectively removing inorganic byproducts.[5]

This guide will provide the necessary framework for the successful and efficient synthesis of this valuable synthetic building block.

Mechanistic Rationale: The Transformation from Boronic Acid to Trifluoroborate

The synthesis of this compound from 2-pyridylboronic acid is a straightforward yet elegant acid-base and coordination reaction. The key reagent, potassium hydrogen fluoride (KHF₂), serves as a convenient source of fluoride ions in a mildly acidic medium.

The reaction proceeds through the following conceptual steps:

-

Protonolysis of the Boronic Acid: The acidic protons of the boronic acid's hydroxyl groups react with the fluoride ions.

-

Fluoride Coordination: The highly electronegative fluoride ions coordinate to the electron-deficient boron center.

-

Formation of the Trifluoroborate Salt: The sequential displacement of the hydroxyl groups by fluoride ions, driven by the formation of water, leads to the stable tetracoordinate trifluoroborate anion, which precipitates as its potassium salt.

The overall transformation can be represented as:

Py-B(OH)₂ + 3KHF₂ → K[Py-BF₃] + 2KF + 2H₂O

This process is highly efficient and typically proceeds in high yield, making it an attractive method for the preparation of this important reagent.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Pyridylboronic Acid | ≥95% | Major Chemical Supplier | Store under an inert atmosphere. |

| Potassium Hydrogen Fluoride (KHF₂) | ≥98% | Major Chemical Supplier | Highly Corrosive and Toxic. Handle with extreme care in a fume hood. |

| Methanol (MeOH) | Anhydrous | Major Chemical Supplier | |

| Deionized Water | In-house | ||

| Acetone | ACS Grade | Major Chemical Supplier | For purification. |

| Acetonitrile | Anhydrous | Major Chemical Supplier | For purification. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL polyethylene or polytetrafluoroethylene (PTFE) flask equipped with a magnetic stir bar, dissolve 2-pyridylboronic acid (1.0 eq) in methanol (approximately 3-4 mL per gram of boronic acid). Rationale: The use of a plastic flask is crucial as potassium hydrogen fluoride and the resulting hydrofluoric acid can etch glass.

-

Initial Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the exothermicity of the subsequent addition.

-

Preparation of KHF₂ Solution: In a separate plastic beaker, carefully dissolve potassium hydrogen fluoride (3.0-4.0 eq) in deionized water (approximately 3 mL per gram of KHF₂). Caution: This process is exothermic and releases corrosive fumes. Perform this step in a well-ventilated fume hood.

-

Addition of KHF₂ Solution: Slowly add the aqueous KHF₂ solution to the stirred methanolic solution of 2-pyridylboronic acid over 10-15 minutes. A thick white precipitate of the this compound will form.

-

Reaction Completion: Remove the ice bath and allow the slurry to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40 °C.

-

Azeotropic Drying: Add acetonitrile to the solid residue and evaporate the solvent under reduced pressure. Repeat this process two more times to remove residual water.

-

Purification by Extraction: Add acetone to the dried solid and stir vigorously for 30 minutes. The this compound is soluble in acetone, while inorganic salts such as excess KHF₂ and KF are not.

-

Isolation of the Product: Filter the mixture through a pad of celite to remove the insoluble inorganic salts. Wash the filter cake with a small amount of acetone.

-

Final Product: Concentrate the filtrate under reduced pressure to yield this compound as a white, crystalline solid. Dry the product under high vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Estimated)

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR (DMSO-d₆) | δ 8.4-8.6 | d | Proton ortho to Nitrogen |

| δ 7.5-7.8 | m | Aromatic protons | |

| δ 7.0-7.3 | m | Aromatic protons | |

| ¹³C NMR (DMSO-d₆) | δ 160-165 | s | Carbon attached to Boron (often broad) |

| δ 120-150 | s | Aromatic carbons | |

| ¹⁹F NMR (DMSO-d₆) | δ -135 to -145 | br s | Broad singlet characteristic of the -BF₃ group. |

| ¹¹B NMR (DMSO-d₆) | δ 3.0-6.0 | q | Quartet due to coupling with three fluorine atoms. |

Note: These are estimated values and should be confirmed by experimental data.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₄BF₃KN |

| Molecular Weight | 185.00 g/mol |

| Appearance | White to off-white crystalline solid |

| Storage | Store under an inert atmosphere at -20°C for long-term stability. |

Safety and Handling

Potassium hydrogen fluoride (KHF₂) is a highly toxic and corrosive substance. All handling must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including:

-

Gloves: Chemical-resistant gloves (e.g., neoprene or nitrile).

-

Eye Protection: Safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat.

In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention. Calcium gluconate gel should be readily available as a first aid measure for hydrofluoric acid burns.

Conclusion

The synthesis of this compound from 2-pyridylboronic acid is a robust and efficient transformation that provides a stable and versatile building block for advanced chemical synthesis. By understanding the underlying mechanistic principles and adhering to a carefully designed experimental protocol, researchers can reliably produce this valuable reagent. The enhanced stability and reactivity of the trifluoroborate salt over its boronic acid precursor make it an indispensable tool in the development of novel pharmaceuticals and functional materials.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Burke, M. D., & Lloyd-Jones, G. C. (2010). The 2-Pyridyl Problem. Angewandte Chemie International Edition, 49(48), 9034-9036. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

Burke, S. D., & Lloyd-Jones, G. C. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6561–6569. [Link]

-

LookChem (n.d.). This compound. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(7), 1165–1181. [Link]

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Potassium Fluoride Solution, NMR Reference Standard, 0.2 M in Water, D2O 10% (99.9 atom % D), MilliporeSigma Supelco 10 x 1.9 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Potassium Heteroaryltrifluoroborates

Introduction: The Ascendancy of Potassium Heteroaryltrifluoroborates in Cross-Coupling

The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to this transformation is the organoboron reagent. While boronic acids have been the traditional workhorses, their application, particularly with heteroaromatic systems, is often hampered by inherent instability, leading to challenges in purification, stoichiometry, and a propensity for protodeboronation.[1][2]

Potassium heteroaryltrifluoroborates (KHFBs) have emerged as a superior class of nucleophilic partners, circumventing many of these limitations.[3] These crystalline salts are exceptionally stable to air and moisture, can be stored indefinitely at ambient temperatures without special precautions, and are easily purified through recrystallization or extraction.[1][2] Their enhanced stability stems from the tetracoordinate boron center, which is significantly less susceptible to premature protodeboronation compared to its tricoordinate boronic acid counterpart.[1] This robustness allows for the use of near-stoichiometric quantities of the boron reagent, improving atom economy and simplifying reaction workup.[1]

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling of KHFBs, detailing the underlying mechanism, critical reaction parameters, and field-proven protocols for researchers in synthetic chemistry and drug development.

The Mechanism: Activating the Stable Boron Species

A common misconception is that the trifluoroborate salt directly participates in the transmetalation step. In reality, the R-BF₃K salt acts as a stable precatalyst for the active boron species. The reaction is initiated by a base-mediated hydrolysis of the trifluoroborate to generate a more reactive intermediate, such as a boronic acid or a boronate species, which can then engage with the palladium catalyst.[4][5]

The generally accepted catalytic cycle proceeds through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the aryl or heteroaryl halide (Ar-X) bond to form a Pd(II) complex.

-

Transmetalation: The base-activated heteroaryltrifluoroborate (HetAr-BF₃K) transfers its heteroaryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. This is often the rate-determining step and is facilitated by the formation of an 'ate' complex that enhances the nucleophilicity of the heteroaryl group.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (Ar-HetAr) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the potassium heteroaryltrifluoroborate (1.1 mmol, 1.1 equiv), the aryl or heteroaryl bromide (1.0 mmol, 1.0 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Solvent Addition and Degassing: Add ethanol (0.2 M concentration relative to the limiting reagent). Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the suspension for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%).

-

Reaction: Place the sealed vessel in a preheated oil bath at 85 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed (typically 4-24 hours).

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford the desired product.

-

Protocol 2: Synthesis of Potassium Heteroaryltrifluoroborates

KHFBs are readily synthesized from their corresponding boronic acids using inexpensive potassium hydrogen fluoride (KHF₂). [1][2] Step-by-Step Methodology:

-

Initial Suspension: To a flask under a nitrogen atmosphere, add the heteroarylboronic acid (1.0 equiv) and methanol (enough to create a stirrable suspension, typically ~3.5 M).

-

Addition of KHF₂: Cool the suspension to 0 °C in an ice-water bath. Add solid potassium hydrogen fluoride (KHF₂, 3.0 equiv) in one portion.

-

Water Addition: Add water dropwise (~4.5 M concentration) while maintaining the temperature at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within minutes, which can be confirmed by ¹¹B NMR spectroscopy. [2]5. Isolation and Purification:

-

Concentrate the crude mixture under reduced pressure and dry overnight in vacuo.

-

The crude solid can be purified by continuous Soxhlet extraction with acetone. [2] * Concentrate the acetone extract and redissolve the solid in a minimal amount of hot acetone. Precipitation of the pure product is often induced by the addition of diethyl ether.

-

Filter the solid, wash with ether, and dry in vacuo to yield the pure potassium heteroaryltrifluoroborate.

-

Data Summary: Representative Couplings

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of various potassium heteroaryltrifluoroborates.

| Heteroaryl-BF₃K Partner | Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Furan-2-yl | 4-Bromobenzonitrile | 1% Pd(OAc)₂ / 2% RuPhos | Na₂CO₃ | Ethanol | 85 | 95 | [1] |

| Thiophen-2-yl | 4-Chloroacetophenone | 1% Pd(OAc)₂ / 2% RuPhos | Na₂CO₃ | Ethanol | 85 | 92 | [1] |

| N-Boc-indol-5-yl | 2-Bromopyridine | 1% Pd(OAc)₂ / 2% RuPhos | Na₂CO₃ | Ethanol | 85 | 91 | [1] |

| Pyridin-3-yl | 1-Bromo-4-methoxybenzene | 2% PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 85 | [6] |

| Benzofuran-2-yl | 4-Bromotoluene | 1% Pd(OAc)₂ / 2% RuPhos | Na₂CO₃ | Ethanol | 85 | 99 | [1] |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | - Inactive catalyst (Pd(0) oxidized)- Insufficient degassing- Poor quality reagents/solvents- Low reaction temperature | - Use fresh catalyst and ligands.- Ensure thorough degassing.- Use anhydrous solvents if necessary.- Increase temperature; consider a higher-boiling solvent like n-butanol. |

| Protodeboronation of KHFB | - Presence of excess water/acid- Prolonged reaction time at high temp- KHFB is particularly labile | - Use dried solvents and reagents.- Monitor reaction closely and stop when complete.- Use a milder base (e.g., K₂CO₃) or anhydrous conditions. |

| Formation of Homocoupled Byproducts | - Catalyst decomposition- Reaction rate is too slow | - Increase ligand-to-palladium ratio (e.g., L:Pd of 2:1 or greater).- Use a more active catalyst system (e.g., switch from dppf to RuPhos). |

| Difficult Purification | - Residual boron impurities | - An acidic wash (e.g., dilute HCl) during workup can help remove boron byproducts.- A simple filtration through a plug of silica can remove polar impurities. |

References

-

Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

-

Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973-980.* [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Letters, 4(11), 1867-1870.* [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(13), 5534–5543.* [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Omega, 6(1), 123-131.* [Link]

-

Dreher, S. D., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(8), 2208-2211.* [Link]

-

Moran, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)boronic acids and esters. Scholarship @ Claremont.[Link]

-

Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(13), 5534-5543.* [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686.* [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Sci-Hub.[Link]

-

Chia, C. K., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7756-7765.* [Link]

-

Wu, J., & Wang, C. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 73(21), 8279-8282.* [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. [Link]

-

Chia, C. K., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bath.[Link]

-

Vedejs, E., & Chapman, R. W. (2000). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 65(10), 3213-3216.* [Link]

-

Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7364-7369.* [Link]

-

Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.* [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325.* [Link]

-

Clavé, G., & Colacino, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 783.* [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Substituted Pyridines using Potassium (Pyridin-2-yl)trifluoroborate

Introduction: The Strategic Advantage of Potassium (Pyridin-2-yl)trifluoroborate in Modern Synthesis

The substituted pyridine motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The development of efficient and versatile methods for the synthesis of these heterocycles is therefore of paramount importance. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds.[3][4]

This application note provides a detailed guide to the use of this compound as a superior coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of 2-substituted pyridines. Potassium organotrifluoroborates, in general, offer significant advantages over their boronic acid and ester counterparts. They are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[3][4][5][6][7] This enhanced stability circumvents the common issue of protodeboronation often observed with boronic acids, leading to more reliable and reproducible results with near-stoichiometric amounts of the boron reagent.[3][4]

For professionals in drug development, the use of this compound allows for the late-stage functionalization of complex molecules, a critical strategy for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. The mild reaction conditions and broad functional group tolerance associated with this reagent make it an invaluable tool in the synthesis of complex molecular architectures.

Mechanism and Scope: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction of this compound with an organic halide (Ar-X) is a palladium-catalyzed process. The generally accepted catalytic cycle is initiated by the oxidative addition of the organic halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the trifluoroborate salt, which requires activation by a base. The base facilitates the formation of a more nucleophilic boronate species. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired 2-substituted pyridine and regenerates the active Pd(0) catalyst.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Chapter 1: The Strategic Advantage of Potassium (Pyridin-2-yl)trifluoroborate in Copper Catalysis

An in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols of copper-catalyzed reactions involving potassium (pyridin-2-yl)trifluoroborate.

Potassium organotrifluoroborates have emerged as highly valuable reagents in modern organic synthesis, offering significant advantages over their boronic acid counterparts.[1] These crystalline solids are typically monomeric, air- and moisture-stable, and can be stored for extended periods without degradation, which simplifies handling and improves experimental reproducibility.[2] The tetracoordinate nature of the boron atom in trifluoroborates renders them less prone to undesirable side reactions like protodeboronation compared to boronic acids.[2]

Among this class of reagents, this compound holds a position of strategic importance, particularly in copper-catalyzed cross-coupling reactions. The magic lies in the dual functionality of the molecule:

-

The Trifluoroborate Moiety : Acts as the nucleophilic partner in the transmetalation step of the catalytic cycle.

-

The Pyridin-2-yl Group : Functions as a powerful chelating and directing group. The nitrogen atom can coordinate to the copper center, creating a stable five-membered metallacycle that facilitates subsequent bond-forming steps. This intramolecular coordination often accelerates the reaction and can control regioselectivity.[3][4]

Pairing this reagent with copper catalysts creates a cost-effective and powerful synthetic platform. Copper is significantly more abundant and less expensive than palladium, making these methods highly attractive for large-scale synthesis and industrial applications. The Chan-Lam cross-coupling reaction, which forms carbon-heteroatom bonds, is a prime example of the synthetic power unlocked by this combination.[5]

Chapter 2: The Chan-Lam Cross-Coupling: A Premier Application

The most prominent application of this compound in copper catalysis is the Chan-Lam cross-coupling reaction, enabling the formation of C-N and C-O bonds.[5][6] This reaction typically involves the oxidative coupling of the organotrifluoroborate with an N-H or O-H containing compound, using a copper catalyst and often employing atmospheric oxygen as the terminal oxidant.[5][7]

Mechanistic Insights

While the precise mechanism can vary with the specific catalyst system and substrates, a generally accepted catalytic cycle involves copper cycling between its +1, +2, and +3 oxidation states.

-

Ligand Exchange/Coordination : The N-H or O-H nucleophile coordinates to the Cu(II) center.

-

Deprotonation : A base facilitates the deprotonation of the coordinated nucleophile to form a copper-amido or copper-alkoxo species.

-

Transmetalation : The organotrifluoroborate transfers its pyridyl group to the copper center. The Lewis acidity of the copper and the presence of a base are believed to facilitate this step.

-

Reductive Elimination : The newly formed C-N or C-O bond is created via reductive elimination from the Cu(III) intermediate, regenerating a Cu(I) species.

-

Reoxidation : The Cu(I) catalyst is reoxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Caption: Proposed catalytic cycle for the Chan-Lam reaction.

Application Protocol 1: Copper-Catalyzed N-Arylation of Azaheterocycles

This protocol details a general procedure for the coupling of this compound with various nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals.[8]

Step-by-Step Methodology:

-

Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-heterocycle (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), and a suitable ligand such as 1,10-phenanthroline (0.1 mmol, 10 mol%).

-

Solvent Addition : Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Atmosphere : The reaction is typically run open to the air, which serves as the oxidant. For sensitive substrates, a balloon of oxygen can be used.

-

Reaction Execution : Stir the mixture vigorously at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove the solvent and inorganic salts. Wash the organic layer with brine (15 mL).[8]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-(pyridin-2-yl)heterocycle.[8]

| Substrate (N-H) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Imidazole | Cu(OAc)₂ / 1,10-phen | DMSO | 100 | 12 | ~85-95 |

| Pyrazole | Cu(OAc)₂ / Bipyridine | DMF | 110 | 16 | ~80-90 |

| Indole | CuI / DMEDA | Toluene | 110 | 24 | ~70-85 |

| 2-Pyridone | Cu(OAc)₂ / 1,10-phen | CH₃CN | 80 | 10 | ~75-90[7] |

| Benzimidazole | CuBr / 1,10-phen | DMSO | 120 | 20 | ~80-92[4] |

Table 1: Representative conditions for N-arylation. Yields are approximate and vary with specific substrates.

Application Protocol 2: Copper-Catalyzed O-Arylation of Phenols

This protocol provides a method for synthesizing 2-phenoxypyridines, valuable structures in medicinal chemistry and materials science.[7][9]

Step-by-Step Methodology:

-

Reaction Setup : In a reaction vial, combine the phenol (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Cu(OAc)₂ (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.05 mmol, 5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Solvent Addition : Add 4 mL of acetonitrile (CH₃CN).

-

Atmosphere : Fit the vial with a balloon filled with oxygen (O₂).

-

Reaction Execution : Vigorously stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup : After cooling, filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the residue via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the 2-phenoxypyridine product.[7]

| Substrate (O-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | CH₃CN | 80 | 16 | ~80-90[7] |

| 4-Methoxyphenol | Cs₂CO₃ | Toluene | 100 | 12 | ~85-95 |

| 4-Nitrophenol | K₃PO₄ | DMF | 90 | 24 | ~65-75 |

| 2,6-Dimethylphenol | K₂CO₃ | CH₃CN | 80 | 20 | ~60-70[7] |

| Naphth-2-ol | Cs₂CO₃ | Toluene | 100 | 14 | ~88-96 |

Table 2: Representative conditions for O-arylation. Yields are approximate and vary with specific substrates.

Chapter 3: The Pyridyl Moiety as a Versatile Directing Group

The utility of the pyridin-2-yl group extends beyond its role within the trifluoroborate reagent. In a broader context, the 2-pyridyl substituent is a highly effective directing group in various copper-catalyzed transformations of aryl halides and other substrates.[3][4] This principle is crucial for understanding the broader applicability of the structural motifs being created.

The nitrogen atom of the pyridine ring chelates to the copper catalyst, positioning it in close proximity to the target C-H or C-X bond. This chelation assistance can lower the activation energy for key steps like oxidative addition, making reactions that are otherwise difficult, feasible under milder conditions.[3]

Caption: Workflow for pyridyl-directed copper catalysis.

This concept is powerfully demonstrated in reactions like the copper-catalyzed fluorination of 2-pyridyl aryl bromides, where the directing group is essential for stabilizing the Cu(I) species and facilitating the otherwise challenging C-F bond formation.[3] Similarly, copper-catalyzed trifluoromethylthiolation has been shown to be effective with the assistance of a pyridyl directing group.[4]

Chapter 4: Practical Considerations & Troubleshooting

Self-Validating Experimental Design:

A robust protocol anticipates potential points of failure. The choice of catalyst, ligand, base, and solvent are interdependent and critical for success.

-

Catalyst : While Cu(OAc)₂ is common for Chan-Lam reactions, Cu(I) salts like CuI or CuBr are also highly effective, particularly when an external oxidant is not desired or when the mechanism may not involve a Cu(I)/Cu(III) cycle.[4]

-

Ligand : N,N-chelating ligands like 1,10-phenanthroline or 2,2'-bipyridine are often crucial. They stabilize the copper center, prevent catalyst decomposition (e.g., disproportionation), and accelerate reductive elimination.

-

Base : The base plays a dual role: it deprotonates the nucleophile and can also facilitate the transmetalation from the trifluoroborate. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common. The strength and solubility of the base can significantly impact reaction rates and yields.

-

Solvent : Polar aprotic solvents like DMSO, DMF, and CH₃CN are generally preferred as they can dissolve the ionic reagents and stabilize charged intermediates in the catalytic cycle.

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate base/solvent. | Use a fresh source of copper salt. Screen different ligands (e.g., bipyridine, DMEDA). Increase temperature in 10 °C increments. Screen a stronger base (e.g., K₃PO₄) or a more polar solvent (DMSO). |

| Formation of Homocoupled Byproduct | Reductive elimination from a bis-pyridyl copper intermediate is competitive. | Lower the concentration of the trifluoroborate reagent. Ensure slow addition of the trifluoroborate if possible. Use a more strongly coordinating ligand. |

| Decomposition of Starting Material | Substrate is unstable to the base or high temperature. | Run the reaction at a lower temperature for a longer time. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Ensure the reaction is under an inert atmosphere if the substrate is air-sensitive. |

| Protodeboronation of Reagent | Presence of acidic protons and water. | Ensure reagents and solvent are dry if observing this side reaction, although trifluoroborates are generally robust.[1] |

Table 3: Troubleshooting Guide for Copper-Catalyzed Reactions with this compound.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Mu, X., Zhang, H., Chen, P., & Liu, G. (2014). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Science, 5(1), 295-300. [Link]

-

Xu, J., Mu, X., Chen, P., Ye, J., & Liu, G. (2014). Copper-catalyzed Trifluoromethylthiolation of Aryl Halides With Diverse Directing Groups. Organic Letters, 16(15), 3942–3945. [Link]

-

Lee, D. W., et al. (2017). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. ACS Catalysis, 7(8), 5312–5316. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). National Center for Biotechnology Information. [Link]

-

Zhu, C., et al. (2016). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications, 52(56), 8632-8635. [Link]

-

Dang, H., Mailig, M., & Lalic, G. (2014). Mild copper-catalyzed fluorination of alkyl triflates with potassium fluoride. Angewandte Chemie International Edition, 53(25), 6473-6476. [Link]

-

Different strategies to achieve copper-catalyzed C-N couplings with unactivated alkyl halides. (n.d.). ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). ResearchGate. [Link]

-

Synthetic applications and methodology development of Chan–Lam coupling: a review. (n.d.). SpringerLink. [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. (n.d.). ResearchGate. [Link]

-

Hopkinson, M. N., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 21(7), 2339–2343. [Link]

-

Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM. [Link]

-

Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (2019). National Center for Biotechnology Information. [Link]

-

Alves, D., et al. (2009). Copper Catalyzed Cross-Coupling Reactions of Diaryl Ditellurides with Potassium Aryltrifluoroborate Salts. Journal of the Brazilian Chemical Society. [Link]

-

Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. (2020). New Journal of Chemistry, 44(37), 16069-16079. [Link]

-

Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Macmillan Group - Princeton University. [Link]

-

Arlow, S. I., & Hartwig, J. F. (2016). Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 55(14), 4567–4572. [Link]

-

Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (2020). Chemical Reviews, 121(1), 325-453. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2009). Molecules, 14(12), 5168-5179. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). Molecules, 28(11), 4381. [Link]

-

Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. (2017). ResearchGate. [Link]

-

Cu(OTf)2-Mediated Fluorination of Aryltrifluoroborates with Potassium Fluoride. (n.d.). ResearchGate. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

-

Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. (2014). ScholarlyCommons. [Link]

-

Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(13), 2767–2770. [Link]

-

Copper-Catalyzed Suzuki-Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates. (2014). Organic Chemistry Portal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. DSpace [repository.upenn.edu]

- 3. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Potassium (Pyridin-2-yl)trifluoroborate

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions utilizing potassium (pyridin-2-yl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this specific and valuable reagent. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and offer optimized protocols grounded in mechanistic understanding.

This compound is an air- and moisture-stable reagent that serves as an excellent alternative to the more sensitive pyridinyl boronic acids, which are prone to protodeboronation.[1][2] However, its unique properties necessitate specific considerations to achieve optimal results. This guide will walk you through these nuances, ensuring your success.

Frequently Asked Questions (FAQs)

Here are some of the initial questions researchers often have when working with this compound in Suzuki couplings:

Q1: Why should I use this compound instead of the corresponding boronic acid?

A1: Potassium organotrifluoroborates offer significant advantages in stability.[3] Unlike boronic acids, which can be difficult to purify and may have uncertain stoichiometry due to the formation of cyclic boroxines, trifluoroborates are typically crystalline, air-stable solids that can be stored indefinitely without special precautions.[3][4] This stability minimizes the risk of reagent decomposition, particularly protodeboronation, which is a common issue with electron-deficient heteroaryl boronic acids like the 2-pyridyl variant.[2]

Q2: What is the role of the base in the Suzuki coupling of trifluoroborates?

A2: The base is crucial for the activation of the trifluoroborate. It facilitates the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ.[5][6][7] This "slow release" of the active boronic acid species is beneficial as it keeps the concentration of the sensitive boronic acid low throughout the reaction, minimizing side reactions.[5][6] The choice of base can significantly impact the reaction rate and yield. Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[8][9]

Q3: My reaction is not going to completion. What are the most common reasons?

A3: Several factors could be at play. The most common culprits include:

-

Inefficient catalyst system: The choice of palladium precursor and ligand is critical, especially for challenging substrates.

-

Suboptimal base: The base may not be strong enough or soluble enough to effectively promote the reaction.

-

Poor solvent choice: The solvent system needs to facilitate the solubility of all components and promote the catalytic cycle. A biphasic system, often containing water, is frequently used.[9]

-

Incomplete hydrolysis of the trifluoroborate: The conditions may not be suitable for the efficient generation of the active boronic acid.

-

Catalyst deactivation: The presence of impurities or coordinating functional groups on your substrates can poison the palladium catalyst.

Q4: Do I need to rigorously exclude air and moisture from my reaction?

A4: While potassium trifluoroborates themselves are air and moisture-stable, the palladium catalyst, particularly in its active Pd(0) form, is sensitive to oxygen.[4] Therefore, it is essential to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and ensure reproducibility.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to overcoming common hurdles in your Suzuki coupling reactions.

Problem 1: Low to No Product Formation

You've set up your reaction with this compound, your aryl halide, a palladium catalyst, and a base, but after the specified reaction time, you observe little to no desired product by TLC or LC-MS.

Possible Causes & Solutions:

-

Cause A: Ineffective Catalyst/Ligand Combination. The electron-deficient nature of the pyridine ring can make transmetalation the rate-limiting step.[2] Standard catalysts like Pd(PPh₃)₄ may not be sufficient.

-

Solution: Employ a more electron-rich and sterically hindered phosphine ligand. Buchwald ligands such as SPhos and XPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are often more effective for coupling heteroarylboronic acids.[10] For pyridinyltrifluoroborates, increasing the catalyst and ligand loading to 3 mol % of Pd(OAc)₂ and 6 mol % of a suitable ligand like RuPhos has been shown to improve results, especially when longer reaction times are initially required.[11]

-

-

Cause B: Inappropriate Base. The choice of base is critical for the hydrolysis of the trifluoroborate and the overall catalytic cycle.

-

Solution: Cesium carbonate (Cs₂CO₃) is often a good starting point due to its high solubility in many organic solvents.[8] If Cs₂CO₃ is not effective, consider trying other inorganic bases like K₂CO₃ or K₃PO₄.[8][9] The strength and nature of the base can influence the rate of trifluoroborate hydrolysis.

-

-

Cause C: Incorrect Solvent System. The solvent plays a crucial role in bringing all reactants into a productive state.

-

Solution: Many Suzuki couplings with trifluoroborates benefit from a protic/aprotic solvent mixture. A common and effective system is a mixture of an organic solvent like THF, dioxane, or isopropanol with water.[8][12] The water aids in the hydrolysis of the trifluoroborate and can help dissolve the inorganic base.[5] A 9:1 or 4:1 organic solvent to water ratio is a good starting point.[8][13]

-

-

Cause D: Low Reaction Temperature. The activation energy for one or more steps in the catalytic cycle may not be met at the current temperature.

-

Solution: Gradually increase the reaction temperature. Many Suzuki couplings are run at elevated temperatures, typically between 80-110 °C. Monitor for any signs of decomposition of your starting materials or product at higher temperatures.

-

Problem 2: Significant Starting Material Decomposition or Side Product Formation

Your reaction is consuming the starting materials, but you are observing significant amounts of byproducts instead of your desired coupled product.

Possible Causes & Solutions:

-

Cause A: Protodeboronation of the Trifluoroborate. Even though more stable than boronic acids, trifluoroborates can still undergo protodeboronation (replacement of the boron group with a hydrogen atom) under certain conditions, especially at high temperatures and prolonged reaction times.[1][2]

-

Solution:

-

Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

-

Adjust Base Stoichiometry: Using a large excess of base can sometimes accelerate protodeboronation. Try reducing the amount of base to 2-3 equivalents.

-

Use a "Slow Release" Strategy: The inherent property of trifluoroborates to slowly hydrolyze to the active boronic acid is advantageous.[5][6] Ensure your conditions favor a hydrolysis rate that is well-matched with the rate of the catalytic turnover to keep the concentration of the sensitive boronic acid low.[5]

-

-

-

Cause B: Homocoupling of the Aryl Halide or Boron Reagent. This side reaction can occur when the catalytic cycle is disrupted, leading to the coupling of two molecules of the same starting material.

-

Solution:

-

Ensure Rigorous Degassing: Oxygen can promote homocoupling. Make sure your solvents and reaction vessel are thoroughly deoxygenated.

-

Check Catalyst Quality: Use a fresh, high-quality palladium catalyst. Decomposed or low-purity catalysts can lead to side reactions.

-

Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the this compound can sometimes suppress aryl halide homocoupling.

-

-

Problem 3: Difficulty in Product Purification

You have successfully formed your product, but you are struggling to isolate it in a pure form due to persistent impurities.

Possible Causes & Solutions:

-

Cause A: Residual Boron Species. Boronic acids and their byproducts can sometimes be difficult to remove through standard silica gel chromatography.

-

Solution:

-

Acid/Base Wash: During the aqueous workup, a wash with a mild acid (e.g., 1M HCl) followed by a mild base (e.g., saturated NaHCO₃ solution) can help remove boron-containing impurities.

-

Oxidative Workup: In some cases, a workup with an oxidizing agent like hydrogen peroxide can convert boron impurities into more easily separable compounds.

-

Specialized Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing techniques like reverse-phase chromatography.

-

-

-

Cause B: Contamination with Palladium. Residual palladium can contaminate your product, which is often undesirable, especially in pharmaceutical applications.

-

Solution:

-

Filtration: Passing the crude reaction mixture through a pad of Celite® or a similar filter aid can remove precipitated palladium black.

-

Scavenging Agents: There are commercially available scavengers (e.g., silica-bound thiols) that can selectively bind to and remove residual palladium from your product solution.

-

Recrystallization: If your product is a solid, recrystallization is often an excellent method for removing both organic and inorganic impurities, including residual catalyst.

-

-

Optimized Experimental Protocols

Here are two detailed protocols for the Suzuki coupling of this compound with an aryl bromide. Protocol A is a general starting point, while Protocol B incorporates optimizations for more challenging substrates.

Protocol A: General Conditions

This protocol is a good starting point for a wide range of aryl bromides.

Reagents & Equipment:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol, 1.2 equiv)

-

PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

-

Dioxane (9 mL)

-

Water (1 mL)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the aryl bromide, this compound, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol B: Optimized Conditions for Challenging Substrates

This protocol is designed for electron-rich or sterically hindered aryl bromides that may be less reactive under general conditions.

Reagents & Equipment:

-

Aryl bromide (1.0 mmol)

-

This compound (1.5 mmol, 1.5 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

RuPhos (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

-

tert-Amyl alcohol (10 mL)

-

Microwave reaction vial with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a microwave reaction vial, add the aryl bromide, this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.

-

Seal the vial and purge with an inert gas.

-

Add degassed tert-amyl alcohol via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Follow the workup and purification steps as described in Protocol A.

Data Presentation

The choice of reaction parameters can dramatically influence the yield. The following table summarizes typical starting points and potential optimizations.

| Parameter | General Condition | Optimized Condition | Rationale for Optimization |

| Palladium Precursor | PdCl₂(dppf)·CH₂Cl₂ | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors that more readily form the active Pd(0) species can be more effective. |

| Ligand | dppf | RuPhos, SPhos, XPhos | Electron-rich, bulky monophosphine ligands can accelerate oxidative addition and transmetalation. |

| Base | Cs₂CO₃ | K₃PO₄ | A stronger base may be required for less reactive substrates. |

| Solvent | Dioxane/Water (9:1) | tert-Amyl alcohol, n-Butanol | Higher boiling point solvents can allow for higher reaction temperatures.[11] |

| Temperature | 90 °C | 110-120 °C | Increased temperature can overcome higher activation barriers. |

Mechanistic Insights & Visualizations

Understanding the catalytic cycle is key to effective troubleshooting. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Flow

When a reaction fails, a systematic approach is crucial. The following diagram outlines a logical workflow for troubleshooting.

Caption: A systematic flowchart for troubleshooting Suzuki coupling reactions.

By understanding the underlying principles and systematically addressing potential issues, you can significantly improve the success rate of your Suzuki-Miyaura couplings with this compound.

References

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Molander, G. A., & Dreher, S. D. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7491–7497. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Savitha, B., Sajith, A. M., Joy, M. N., Khader, K. K. A., Muralidharan, A., & Padusha, M. S. A. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 68(12), 1883. [Link]

-

Molander, G. A., & Dreher, S. D. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 735–747. [Link]

-

Chia, S., & Vedejs, E. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9234–9243. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

-

Reddit. (2021). r/Chempros - Diagnosing issues with a failed Suzuki coupling? [Link]

-

Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Semantic Scholar. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. [Link]

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

-

Vedejs, E., & Chia, S. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

-

Vedejs, E., & Chia, S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2025). Palladium-Catalyzed Suzuki—Miyaura Reactions of Potassium Aryl and Heteroaryltrifluoroborates with Aryl and Heteroaryl Triflates. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Preventing protodeboronation of potassium (pyridin-2-yl)trifluoroborate during reaction

Welcome to the technical support center for potassium (pyridin-2-yl)trifluoroborate. This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered when using this versatile reagent: the undesired side reaction of protodeboronation. Here, we provide in-depth, field-proven insights and actionable protocols to help you maximize your reaction yields and ensure the integrity of your synthetic pathways.

Troubleshooting Guide

This section addresses common problems observed during reactions involving this compound, with a focus on diagnosing and solving issues related to protodeboronation.

Problem: Low or no yield of the desired cross-coupled product, with significant recovery of pyridine.

This is the classic symptom of protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond before the desired catalytic cycle can occur.

Likely Cause: The reaction conditions are promoting the hydrolysis of the trifluoroborate salt to the corresponding pyridin-2-ylboronic acid, which is highly susceptible to protonolysis.

Solutions & Scientific Rationale:

-

Strictly Anhydrous Conditions:

-

Why: Water is a key culprit. The first step towards protodeboronation is the hydrolysis of the stable, tetracoordinate trifluoroborate ([R-BF₃]⁻) to the trivalent, more reactive boronic acid (R-B(OH)₂). This equilibrium shift exposes the C-B bond to proton sources. Using anhydrous solvents and reagents minimizes this initial hydrolysis step.[1]

-

Protocol:

-

Dry all glassware in an oven at >120°C for at least 4 hours and cool under an inert atmosphere (Nitrogen or Argon).

-

Use anhydrous, degassed solvents. Solvents should be passed through a solvent purification system or freshly distilled.

-

Ensure all reagents, especially the base, are anhydrous. If using hydrates (e.g., K₃PO₄·H₂O), consider their water contribution or switch to an anhydrous alternative.

-

-

-

Choice of Base and pH Control:

-

Why: The stability of pyridin-2-yl boronic acid derivatives is exquisitely pH-dependent. Under neutral conditions, the corresponding boronic acid can form a zwitterionic species that is exceptionally prone to rapid, unimolecular protodeboronation.[2] Shifting the pH to be distinctly basic (pH > 10) or acidic (pH < 4) can suppress this pathway by moving away from the reactive zwitterion.[2] For cross-coupling, a basic medium is required for transmetalation.

-

Recommended Bases:

-

Cesium Carbonate (Cs₂CO₃): Often the base of choice for difficult couplings. Its high solubility in organic solvents and sufficient basicity can promote the catalytic cycle effectively.[3]

-

Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is effective in many Suzuki-Miyaura reactions.[4]

-

Potassium Trimethylsilanolate (TMSOK): An excellent choice for truly anhydrous, homogeneous conditions as it is soluble in organic solvents like THF or Toluene.[5]

-

-

Bases to Use with Caution:

-

Methoxides/Ethoxides: These can lead to significant protodeboronation, especially in the presence of their parent alcohols which act as proton sources.[6]

-

-

-

Optimize Reaction Kinetics:

-

Why: Protodeboronation is a competing side reaction. The goal is to make the rate of the productive cross-coupling reaction significantly faster than the rate of protodeboronation.[2][7] If the catalytic cycle is sluggish (e.g., slow oxidative addition or transmetalation), the trifluoroborate has more time to decompose.[7]

-

Protocol:

-

Increase Catalyst Loading: For challenging substrates, increasing the palladium catalyst loading (e.g., from 2 mol% to 5 mol%) can accelerate the catalytic cycle.

-

Use a High-Activity Catalyst System: Modern palladium precatalysts (e.g., those based on biarylphosphine ligands like SPhos or XPhos) are designed to rapidly generate the active Pd(0) species, which can accelerate the reaction and outcompete decomposition.[4][8]

-

Increase Temperature: While counterintuitive, sometimes increasing the temperature moderately (e.g., from room temperature to 60-80°C) can accelerate the desired coupling reaction more than it accelerates protodeboronation, leading to a net increase in yield.[7]

-

-

Troubleshooting Workflow Diagram

This decision tree can help guide your experimental choices when troubleshooting low yields.

Caption: Troubleshooting decision tree for protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation and why is this compound particularly susceptible?

Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, mediated by a proton source.[2] this compound is especially prone to this reaction for two main reasons:

-

Lewis Basicity: The nitrogen atom in the pyridine ring is Lewis basic. Under neutral or slightly acidic conditions, this nitrogen can be protonated, leading to the formation of a zwitterionic boronic acid intermediate which is highly unstable and rapidly fragments.[2]

-

Electronic Effects: The electron-withdrawing nature of the pyridine ring can polarize the C-B bond, making the carbon atom more susceptible to protonation.

Q2: Are potassium trifluoroborates supposed to be stable? Why is this one problematic?

Yes, a key advantage of potassium organotrifluoroborates is their general stability compared to the corresponding boronic acids.[9][10][11][12][13] They are typically crystalline, air- and moisture-stable solids that can be stored for long periods.[9][10][14][15][16] This stability arises from the tetracoordinate, anionic nature of the boron atom, which protects the C-B bond.

The issue arises in situ during the reaction. For the trifluoroborate to participate in a cross-coupling reaction, it must first slowly hydrolyze to release the active boronic acid.[2][17] It is this transient boronic acid species, not the trifluoroborate salt itself, that is highly unstable and prone to protodeboronation.[2] The "slow-release" nature of trifluoroborates is a strategy to keep the concentration of the unstable boronic acid low at any given moment, thus minimizing side reactions.[1][2][17]

Q3: How does the choice of solvent impact the reaction?

Solvent choice is critical and influences the reaction in several ways:

| Solvent Type | Impact on Protodeboronation | Recommended Solvents |

| Protic Solvents (e.g., MeOH, EtOH, H₂O) | High Risk. These solvents are direct sources of protons and can accelerate hydrolysis and subsequent protodeboronation. While a small amount of water is often necessary for the hydrolysis step in Suzuki couplings, excess water or other protic solvents should be avoided.[6] | Use as a co-solvent in minimal amounts if required (e.g., Toluene/H₂O 9:1).[3][18] |

| Aprotic Polar Solvents (e.g., THF, Dioxane) | Good Choice. These solvents do not act as proton sources. They are excellent for dissolving the organic components of the reaction. THF/H₂O mixtures are common and effective.[3] | Tetrahydrofuran (THF), 1,4-Dioxane. |

| Aprotic Nonpolar Solvents (e.g., Toluene) | Good Choice. Ideal for maintaining anhydrous conditions. Often used in combination with a water co-solvent to facilitate the dissolution of the inorganic base. | Toluene. |

Q4: Can I use an excess of the trifluoroborate salt to compensate for decomposition?

While using a slight excess (e.g., 1.2 - 1.5 equivalents) of the boronic acid partner is a common strategy in Suzuki-Miyaura couplings, it is not an ideal solution for severe protodeboronation.[1] This approach is not atom-economical and can lead to difficulties in purification, as the resulting pyridine byproduct may be hard to separate from the desired product. The preferred strategy is to optimize the reaction conditions to prevent decomposition in the first place.

The Protodeboronation Mechanism

Understanding the mechanism is key to preventing it. The diagram below illustrates the pathway from the stable trifluoroborate salt to the undesired pyridine byproduct.

Caption: Reaction pathways for this compound.

Recommended General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point designed to minimize protodeboronation. Optimization may be required for specific substrates.

Reagents & Equipment:

-

Oven-dried reaction vial with a magnetic stir bar.

-

Inert atmosphere (Argon or Nitrogen).

-

Anhydrous solvents (e.g., Toluene/H₂O 9:1 or THF/H₂O 9:1).

-

Palladium Precatalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a dedicated precatalyst like SPhos Pd G3).

-

Anhydrous Base (e.g., Cs₂CO₃ or K₃PO₄).

-

Aryl/Heteroaryl Halide (1.0 equiv).

-

This compound (1.5 equiv).

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., 2 mol % Pd, 4 mol % SPhos), and the anhydrous base (3.0 equiv).

-

Reagent Addition: Add the this compound (1.5 equiv).

-

Solvent Addition: Add the degassed anhydrous solvent mixture via syringe.

-

Reaction: Seal the vial and place it in a preheated heating block (e.g., 80 °C). Stir vigorously for the duration of the reaction.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and pyridine.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water to remove the inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

References

-

Wikipedia. Protodeboronation. [Link]

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12236-12249. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Savitha, B., Sajith, A. M., Joy, M. N., Khader, K. K. A., Muralidharan, A., & Padusha, M. S. A. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 68(12), 1883-1890. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

-

Thomas, E. D., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(1), 225-230. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-48. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation. Chemical Communications, (48), 5227-5229. [Link]

-

Moure, A., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(8), 2252-2255. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic Letters, 8(4), 757-760. [Link]

-

Reddit r/chemistry. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? [Link]

-

Stengel, P. J., & Lee, S. (2011). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 88, 55-65. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]

-

Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]

-